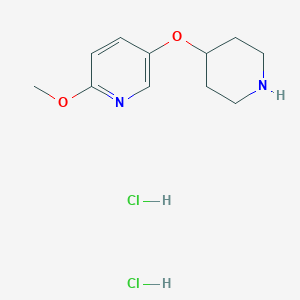

2-Methoxy-5-(piperidin-4-yloxy)pyridine dihydrochloride

CAS No.:

Cat. No.: VC18668513

Molecular Formula: C11H18Cl2N2O2

Molecular Weight: 281.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H18Cl2N2O2 |

|---|---|

| Molecular Weight | 281.18 g/mol |

| IUPAC Name | 2-methoxy-5-piperidin-4-yloxypyridine;dihydrochloride |

| Standard InChI | InChI=1S/C11H16N2O2.2ClH/c1-14-11-3-2-10(8-13-11)15-9-4-6-12-7-5-9;;/h2-3,8-9,12H,4-7H2,1H3;2*1H |

| Standard InChI Key | ZVNNLSNRAIUCMJ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=NC=C(C=C1)OC2CCNCC2.Cl.Cl |

Introduction

Structural Identification and Nomenclature

Chemical Identity

2-Methoxy-5-(piperidin-4-yloxy)pyridine dihydrochloride features a pyridine ring substituted at the 2-position with a methoxy group (-OCH₃) and at the 5-position with a piperidin-4-yloxy moiety (-O-C₅H₁₀N), forming a dihydrochloride salt. The hydrochloride counterions enhance solubility in polar solvents, a characteristic shared with structurally similar compounds like 5-methoxy-2-(piperidin-3-yloxy)pyridine dihydrochloride and 2-methoxy-6-(piperidin-3-yloxy)pyridine dihydrochloride .

Table 1: Comparative Structural Analysis of Related Piperidinyloxy-Pyridine Derivatives

The positional isomerism of the methoxy and piperidinyloxy groups significantly influences electronic distribution and steric interactions, which may alter reactivity and biological activity compared to analogs .

Synthesis and Manufacturing

Synthetic Pathways

While no explicit synthesis route for 2-methoxy-5-(piperidin-4-yloxy)pyridine dihydrochloride is documented, analogous compounds are typically synthesized via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling reactions. For example, 5-methoxy-2-(piperidin-3-yloxy)pyridine dihydrochloride is produced by reacting a halogenated pyridine precursor (e.g., 2-chloro-5-methoxypyridine) with piperidin-3-ol under basic conditions, followed by hydrochloride salt formation.

A plausible route for the target compound involves:

-

Halogenation: Introduction of a leaving group (e.g., chlorine) at the 5-position of 2-methoxypyridine.

-

Nucleophilic Substitution: Reaction with piperidin-4-ol in the presence of a base (e.g., K₂CO₃) to form the ether linkage.

-

Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt.

This methodology aligns with protocols used for 2-(piperidin-4-yloxy)pyrimidine hydrochloride, where similar coupling strategies are employed.

Physicochemical Properties

Table 2: Predicted Physicochemical Parameters

| Parameter | Value/Description |

|---|---|

| Solubility | Soluble in water, DMSO, methanol |

| Melting Point | ~200–250°C (decomposes) |

| Partition Coefficient (logP) | Estimated 1.2–1.8 (unionized form) |

| pKa | Pyridine N: ~3.5; Piperidine N: ~10.5 |

The dihydrochloride salt form improves aqueous solubility, a critical factor for in vitro biological testing.

The variability in hazard classification underscores the importance of substituent positioning on toxicity profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume